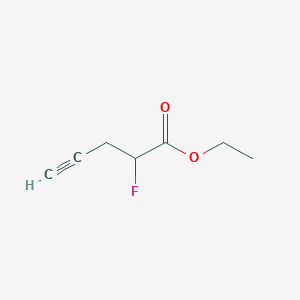

Ethyl 2-fluoropent-4-ynoate

Description

Ethyl 2-fluoropent-4-ynoate is an organic compound with the molecular formula C7H9FO2 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group

Properties

IUPAC Name |

ethyl 2-fluoropent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUYEMBGSUSQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-fluoropent-4-ynoate can be achieved through several methods. One common approach involves the alkylation of enolate ions. For example, cyclic β-keto esters, such as ethyl 2-oxocyclohexanecarboxylate, can be alkylated and decarboxylated to give 2-substituted cyclohexanones . Another method involves the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as those described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoropent-4-ynoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include alkyl halides, enolate ions, and boron reagents. The reaction conditions vary depending on the specific reaction but generally involve the use of catalysts, solvents, and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, alkylation reactions can produce 2-substituted cyclohexanones .

Scientific Research Applications

Ethyl 2-fluoropent-4-ynoate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-fluoropent-4-ynoate involves its interaction with molecular targets and pathways in biological systems. For example, it can modulate the activity of enzymes by acting as a substrate or inhibitor. The specific molecular targets and pathways depend on the context of its use in scientific research .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-fluoropent-4-ynoate include:

- Ethyl 4-fluorobut-2-ynoate

- ®-2-fluorobutan-4-olide

- 2-fluorobutanoic acid

Uniqueness

This compound is unique due to its specific structure, which includes a fluorine atom and an ester functional group. This gives it distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

Ethyl 2-fluoropent-4-ynoate is a fluorinated compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a triple bond and a fluorine atom, imparts distinct biological activities that are currently being explored.

Molecular Formula: C5H7FO2

Molecular Weight: 118.11 g/mol

Structure: The compound features a fluorinated alkyne, which is significant for its reactivity and potential interactions with biological systems.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound for research:

- Enzyme Inhibition: The compound acts as an enzyme inhibitor by binding to active sites of specific enzymes, potentially blocking their activity. This property is enhanced by the presence of the fluorine atom, which increases binding affinity and specificity.

- Antiviral Activity: Preliminary studies suggest that fluorinated compounds like this compound may possess antiviral properties, making them candidates for further investigation in antiviral drug development .

- Probe for Biological Pathways: The compound is utilized as a probe to investigate biological pathways involving fluorinated intermediates, aiding in the understanding of enzyme mechanisms and metabolic processes.

Case Study 1: Enzyme Mechanism Studies

In a study exploring the mechanism of action of various fluorinated compounds, this compound was found to inhibit specific enzymes involved in metabolic pathways. The study highlighted its potential use as a tool for dissecting enzyme functions in vitro.

Case Study 2: Antiviral Screening

A recent screening of fluorinated compounds for antiviral activity included this compound. Results indicated moderate activity against certain viral strains, suggesting that further optimization could lead to the development of effective antiviral agents .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Fluorinated alkyne | Enzyme inhibition, antiviral potential |

| 2-Fluoropentanoic acid | Saturated acid | Enzyme inhibition |

| 2-Fluoroacetic acid | Fluorinated acid | Toxicity in biological systems |

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding to Enzymes: The compound's structure allows it to fit into the active sites of enzymes, thereby inhibiting their function.

- Fluorine's Role: The presence of the fluorine atom enhances the lipophilicity and electronic properties of the molecule, facilitating better interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.